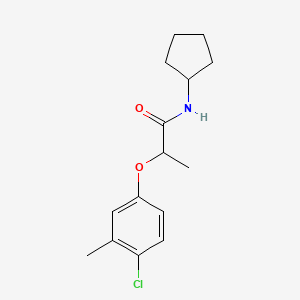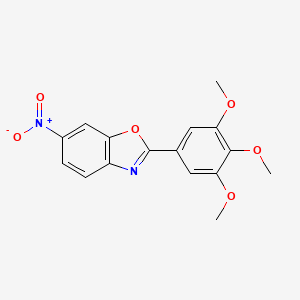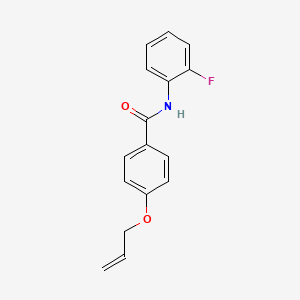![molecular formula C18H28ClNO2 B4410393 1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410393.png)
1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride
Overview
Description
1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride, commonly known as piperonyl butoxide (PBO), is a chemical compound that is widely used in the field of scientific research. PBO is a white crystalline powder that is insoluble in water and has a melting point of 93-96°C. It is a potent inhibitor of cytochrome P450 enzymes and is often used as a synergist in insecticides to enhance their effectiveness.
Mechanism of Action
1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride works by inhibiting the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the body. By inhibiting these enzymes, this compound can increase the effectiveness of certain drugs and reduce the toxicity of certain toxins. This compound also works as a synergist in insecticides by inhibiting the activity of detoxifying enzymes in insect cells, which enhances the effectiveness of the insecticide.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. These include increased liver weight, decreased liver function, and increased levels of certain liver enzymes. This compound has also been shown to have an effect on the immune system, with some studies showing an increase in the production of certain cytokines.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride in lab experiments is its ability to inhibit cytochrome P450 enzymes, which can increase the effectiveness of certain drugs and reduce the toxicity of certain toxins. However, the use of this compound in lab experiments also has certain limitations, including its potential to interfere with other metabolic pathways and its potential to cause liver damage in high doses.
Future Directions
There are a number of potential future directions for research on 1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride. One area of interest is the development of new insecticides that use this compound as a synergist to enhance their effectiveness against resistant insect populations. Another area of interest is the development of new drugs that use this compound as an inhibitor of cytochrome P450 enzymes to increase their effectiveness and reduce their toxicity. Finally, there is also interest in studying the potential long-term effects of this compound exposure on human health, particularly in workers who are exposed to this compound on a regular basis.
Scientific Research Applications
1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride is widely used in scientific research as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the body. By inhibiting these enzymes, this compound can increase the effectiveness of certain drugs and reduce the toxicity of certain toxins. This compound is also used as a synergist in insecticides to enhance their effectiveness against resistant insect populations.
properties
IUPAC Name |
1-[4-(4-piperidin-1-ylbutoxy)phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-18(20)16-8-10-17(11-9-16)21-15-7-6-14-19-12-4-3-5-13-19;/h8-11H,2-7,12-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNKTUHJUIGVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4410316.png)

![1-[3-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4410333.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4410342.png)
![3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410351.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4410355.png)
![[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]dimethylamine hydrochloride](/img/structure/B4410363.png)

![4-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410371.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4410372.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410380.png)

![2,4-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410403.png)
![methyl N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B4410413.png)